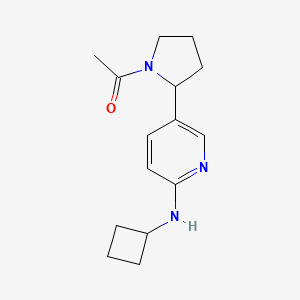

1-(2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone

Description

1-(2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a pyridine derivative featuring a pyrrolidine ring linked to the pyridine core at position 3 and a cyclobutylamino substituent at position 5.

Properties

Molecular Formula |

C15H21N3O |

|---|---|

Molecular Weight |

259.35 g/mol |

IUPAC Name |

1-[2-[6-(cyclobutylamino)pyridin-3-yl]pyrrolidin-1-yl]ethanone |

InChI |

InChI=1S/C15H21N3O/c1-11(19)18-9-3-6-14(18)12-7-8-15(16-10-12)17-13-4-2-5-13/h7-8,10,13-14H,2-6,9H2,1H3,(H,16,17) |

InChI Key |

JMONMVCKQADWQA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCCC1C2=CN=C(C=C2)NC3CCC3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves multiple steps, typically starting with the construction of the pyrrolidine and pyridine rings. The cyclobutylamino group is then introduced through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental safety .

Chemical Reactions Analysis

1-(2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

1-(2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: The compound is used in the study of enzyme interactions and protein binding due to its unique structure.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 1-(2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The target compound is compared to analogs with modifications in the amino group, pyridine substituents, and heterocyclic linkages. Key examples include:

1-(2-(6-(Diethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone

- Substituents: Diethylamino group at pyridine position 6.

- Molecular Formula : C₁₅H₂₃N₃O.

- Molecular Weight : 261.36 g/mol.

1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone

- Substituents : Methoxy at pyridine position 2 and pyrrolidinyl at position 6.

- Molecular Formula : C₁₃H₁₈N₂O₂.

- Molecular Weight : 234.29 g/mol.

- Key Differences: The methoxy group introduces electron-donating effects, altering electronic distribution on the pyridine ring compared to the electron-withdrawing ethanone in the target compound .

1-(2-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone

- Substituents : Methyl group at pyridine position 2 and pyrrolidinyl at position 6.

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* (Estimated) |

|---|---|---|---|---|

| Target Compound | C₁₅H₂₁N₃O† | ~258.33 | Cyclobutylamino, pyrrolidinyl | 1.8–2.2 |

| 1-(2-(6-(Diethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone | C₁₅H₂₃N₃O | 261.36 | Diethylamino | 2.5–3.0 |

| 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone | C₁₃H₁₈N₂O₂ | 234.29 | Methoxy | 1.2–1.6 |

*LogP values are estimated based on substituent contributions.

†Estimated based on structural analogs in .

- Cyclobutylamino vs. Alkylamino Groups: The cyclobutylamino group in the target compound introduces rigidity and moderate lipophilicity, balancing solubility and membrane permeability. In contrast, diethylamino (higher lipophilicity) and methoxy (polarity) groups significantly alter solubility profiles .

Biological Activity

1-(2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, cytotoxicity, and therapeutic applications.

Structural Overview

The compound features a cyclobutylamino group attached to a pyridine and a pyrrolidine ring, contributing to its unique pharmacological properties. The molecular formula is with a molecular weight of 321.4 g/mol. This structural complexity allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Research indicates that it may modulate pathways involved in cell proliferation and apoptosis.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes that play roles in cancer cell metabolism, potentially leading to reduced tumor growth.

- Receptor Binding: It may interact with neurotransmitter receptors, influencing neurological pathways and offering potential therapeutic effects in neurodegenerative diseases.

Cytotoxicity Studies

A significant aspect of the biological activity of this compound is its cytotoxic effects against cancer cell lines. In studies involving a panel of 60 human cancer cell lines, various analogues demonstrated growth inhibition with IC50 values ranging from less than 0.01 µM to 96.6 µM. Notably, certain derivatives exhibited particularly high cytotoxicity at concentrations as low as M .

Table 1: Cytotoxic Activity of Analogues

| Compound ID | IC50 (µM) | Cell Line Tested | Apoptotic Effect |

|---|---|---|---|

| Analogue 16 | <0.01 | A549 (Lung Cancer) | High |

| Analogue 17 | 0.05 | MCF7 (Breast Cancer) | Moderate |

| Analogue 20 | 0.10 | HeLa (Cervical Cancer) | Low |

Cell Cycle Analysis

Cell cycle studies have revealed that the compound can induce G2/M phase arrest in cancer cells, leading to increased apoptosis. For instance, analogue 16 caused an accumulation of cells in the G2/M phase up to 71.5%, while analogue 17 reached 82.6% .

Apoptosis Induction

The role of caspase enzymes in mediating apoptosis was also evaluated. The colorimetric assays indicated that compounds related to this structure significantly activated caspase-3, a key player in the apoptotic pathway.

Therapeutic Applications

Given its promising biological activities, there are ongoing investigations into the therapeutic applications of this compound:

- Anti-cancer Therapy: Its ability to inhibit tumor growth and induce apoptosis makes it a candidate for further development as an anti-cancer agent.

- Neurological Disorders: Potential interactions with neurotransmitter receptors suggest applications in treating conditions such as schizophrenia or depression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.